molecular formula C24H28N2O5 B14854978 Fmoc-Lys(Me,Ac)-OH

Fmoc-Lys(Me,Ac)-OH

Cat. No.: B14854978
M. Wt: 424.5 g/mol
InChI Key: GTMJWMYAIYWRCZ-QFIPXVFZSA-N
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Description

Fmoc-Lys(Me,Ac)-OH, also known as Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-methyl-Nε-acetyl-L-lysine, is a derivative of lysine used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group of lysine during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Lys(Me,Ac)-OH typically involves the protection of the lysine amino group with the Fmoc group. This is achieved through a reaction between lysine and Fmoc chloride in the presence of a base such as sodium carbonate. The methylation and acetylation of the lysine side chain are carried out using methyl iodide and acetic anhydride, respectively. The reaction conditions often involve the use of organic solvents like dimethylformamide (DMF) and dichloromethane (DCM) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The industrial production also incorporates purification steps such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Lys(Me,Ac)-OH undergoes several types of chemical reactions, including:

    Deprotection: The removal of the Fmoc group using piperidine or 4-methylpiperidine.

    Coupling: The formation of peptide bonds with other amino acids using coupling reagents like OxymaPure.

Common Reagents and Conditions

    Deprotection: Piperidine or 4-methylpiperidine in DMF.

    Coupling: OxymaPure and Fmoc-peptide resin in DMF.

    Substitution: Methyl iodide for methylation and acetic anhydride for acetylation.

Major Products Formed

The major products formed from these reactions include peptides with specific sequences and modifications, which are used in various research and industrial applications.

Scientific Research Applications

Fmoc-Lys(Me,Ac)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Peptide Synthesis: Used as a building block in the synthesis of peptides with specific sequences and modifications.

    Drug Development: Employed in the design and synthesis of peptide-based drugs.

    Biological Studies: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.

    Industrial Applications: Used in the production of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of Fmoc-Lys(Me,Ac)-OH involves the protection and deprotection of the lysine amino group during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for the selective formation of peptide bonds. The deprotection step removes the Fmoc group, exposing the amino group for further reactions. The methylation and acetylation of the lysine side chain can influence the overall properties of the peptide, such as its stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Boc)-OH: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of the Fmoc group.

    Fmoc-Lys(Ac)-OH: Lacks the methylation on the lysine side chain.

    Fmoc-Lys(Me)-OH: Lacks the acetylation on the lysine side chain.

Uniqueness

Fmoc-Lys(Me,Ac)-OH is unique due to the presence of both methylation and acetylation on the lysine side chain, which can provide distinct properties to the synthesized peptides. This combination of modifications can enhance the stability, solubility, and binding affinity of the peptides, making it a valuable tool in peptide synthesis and research.

Properties

Molecular Formula

C24H28N2O5

Molecular Weight

424.5 g/mol

IUPAC Name

(2S)-6-[acetyl(methyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C24H28N2O5/c1-16(27)26(2)14-8-7-13-22(23(28)29)25-24(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,21-22H,7-8,13-15H2,1-2H3,(H,25,30)(H,28,29)/t22-/m0/s1

InChI Key

GTMJWMYAIYWRCZ-QFIPXVFZSA-N

Isomeric SMILES

CC(=O)N(C)CCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(=O)N(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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